molecular formula C6H4BrIS B6235819 2-bromo-5-iodobenzene-1-thiol CAS No. 1824588-21-7

2-bromo-5-iodobenzene-1-thiol

Cat. No. B6235819
CAS RN: 1824588-21-7
M. Wt: 315
InChI Key:
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Description

2-bromo-5-iodobenzene-1-thiol is an organic compound that is a derivative of benzene. It contains bromine, iodine, and thiol functional groups attached to the benzene ring . The compound is an electrophile and has been used in Pd-catalyzed cross-coupling reactions with amino-functionalized organozinc reagents .


Synthesis Analysis

The synthesis of 2-bromo-5-iodobenzene-1-thiol or similar compounds often involves bromothiolation of aryne intermediates with potassium xanthates . Aryl xanthates serve in the synthesis of diverse organosulfurs involving phenothiazines and thianthrenes by further transformations .


Molecular Structure Analysis

The molecular structure of 2-bromo-5-iodobenzene-1-thiol is characterized by a benzene ring with bromine, iodine, and thiol functional groups attached. The numbering of the compound follows the lowest locant rule, prioritizing the functional group .


Chemical Reactions Analysis

The compound is known to participate in various chemical reactions. For instance, it can undergo bromothiolation of aryne intermediates, a process that has gained attention due to the rapidly growing synthetic aryne chemistry . Despite the emerging achievements in aryne chemistry, the synthesis of o-bromobenzenethiol by bromothiolation of aryne intermediates is challenging since diverse organosulfurs show high reactivity toward arynes .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-bromo-5-iodobenzene-1-thiol include a boiling point of 120-121°C at 15mmHg, a melting point of 9-10°C, and a density of 2.203 g/mL at 25°C . The compound is a liquid and has a refractive index of 1.661 .

Safety and Hazards

When handling 2-bromo-5-iodobenzene-1-thiol, it’s important to wear personal protective equipment and ensure adequate ventilation. Avoid contact with skin and eyes, and avoid ingestion and inhalation . The compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-bromo-5-iodobenzene-1-thiol involves the bromination and iodination of benzene-1-thiol.", "Starting Materials": [ "Benzene-1-thiol", "Bromine", "Iodine", "Sodium hydroxide", "Acetone" ], "Reaction": [ "Dissolve benzene-1-thiol in acetone", "Add bromine dropwise to the solution with stirring at room temperature", "Add sodium hydroxide to the solution to neutralize the excess bromine", "Extract the product with dichloromethane", "Dry the organic layer with anhydrous sodium sulfate", "Evaporate the solvent to obtain 2-bromo-1-thiophenol", "Dissolve 2-bromo-1-thiophenol in acetone", "Add iodine to the solution with stirring at room temperature", "Extract the product with dichloromethane", "Dry the organic layer with anhydrous sodium sulfate", "Evaporate the solvent to obtain 2-bromo-5-iodobenzene-1-thiol" ] }

CAS RN

1824588-21-7

Product Name

2-bromo-5-iodobenzene-1-thiol

Molecular Formula

C6H4BrIS

Molecular Weight

315

Purity

95

Origin of Product

United States

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